1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea
説明
特性
IUPAC Name |
1-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN3O3S/c1-18-6-5-7-22(16-18)29-26(31)28-14-15-34(32,33)25-19(2)30(24-9-4-3-8-23(24)25)17-20-10-12-21(27)13-11-20/h3-13,16H,14-15,17H2,1-2H3,(H2,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRVRHZNMHCRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Sulfonylurea Antidiabetic Agents (e.g., Glimepiride)
Glimepiride (1-(p-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea) is a third-generation sulfonylurea used for type 2 diabetes .
- Structural Differences :
- Glimepiride contains a pyrroline carboxamido group and a trans-4-methylcyclohexyl urea, whereas the target compound features an indole sulfonyl and meta-tolyl urea.
- The indole in the target compound may enhance aromatic stacking interactions compared to Glimepiride’s phenyl group.
- The target compound’s indole and meta-tolyl groups could redirect selectivity to non-pancreatic targets.
Piperidine-Linked Sulfonylurea ()
1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]-2-piperidinyl}ethyl)urea shares a sulfonylurea backbone but differs in key regions :
- Core Structure : A piperidine ring replaces the indole, introducing conformational flexibility.
- Substituents : The 4-fluoro-2-methylphenyl sulfonyl group vs. the target’s 4-fluorobenzyl indole sulfonyl. The latter’s indole may enhance π-π interactions in hydrophobic binding pockets.
- Urea Group: The 4-chlorophenyl vs.
Indole-Based Carboxamides/Carboxylates (Evidences 5, 6, 10)
Compounds like FDU-NNEI (1-(4-fluorobenzyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide) and MDMB-FUBICA share the 4-fluorobenzyl-indole motif but lack the sulfonylurea moiety .
- Functional Groups: FDU-NNEI and MDMB-FUBICA are carboxamides/carboxylates, often associated with cannabinoid receptor agonism. The target compound’s sulfonylurea group may shift selectivity toward kinases or ion channels. The urea group in the target compound could enhance hydrogen-bonding capacity compared to the ester/carboxamide linkages in these analogs.
Urea Derivatives with Heterocyclic Substituents ()
SB705498 (N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide) and A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea) exemplify urea-based compounds with divergent pharmacophores :
- Heterocyclic Influence: SB705498’s pyridyl and chlorophenyl groups confer electron-deficient aromatic character, whereas the target compound’s indole and meta-tolyl groups are electron-rich. A-425619’s isoquinoline and trifluoromethylbenzyl groups contrast with the target’s indole sulfonyl, suggesting distinct target profiles (e.g., kinase vs. GPCR modulation).
Structural and Functional Analysis Table
Research Implications and Hypotheses
- Target Selectivity: The indole sulfonylurea’s unique structure may confer activity at off-target sulfonylurea receptors (e.g., SUR2 in cardiovascular tissues) or novel kinases.
- Synthetic Challenges : The indole sulfonyl group’s steric demands may complicate synthesis, necessitating optimized coupling strategies (e.g., gold catalysis as in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
